N-[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide
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Overview
Description
N-[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3-fluorophenol with 2,5-dibromofuran under Suzuki-Miyaura coupling conditions to form the intermediate 2-(3-fluorophenoxy)-5-bromofuran. This intermediate is then reacted with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-fluorophenoxy)-5-(trifluoromethyl)benzoic acid
- 3-(trifluoromethyl)phenyl furan-2-carboxylate
- 2-(trifluoromethyl)phenyl furan-2-carboxamide
Uniqueness
N-[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the combination of its furan ring and the presence of both fluorine and trifluoromethyl groups. This combination imparts distinct chemical properties such as high electronegativity, thermal stability, and resistance to metabolic degradation, making it a valuable compound in various applications .
Properties
Molecular Formula |
C18H11F4NO3 |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11F4NO3/c19-12-3-1-4-13(10-12)26-15-7-6-11(18(20,21)22)9-14(15)23-17(24)16-5-2-8-25-16/h1-10H,(H,23,24) |
InChI Key |
NSYBZHWNAJRLPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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